3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine
Description
3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine is a brominated pyridine derivative featuring a 1-ethyl-substituted pyrazole ring at the 5-position. This compound is structurally significant due to its heterocyclic framework, which is common in pharmaceuticals and agrochemicals. The bromine atom at the 3-position enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in drug discovery and materials science . Similar compounds, such as those with boronate esters or substituted heterocycles, are often employed in synthesizing cholinergic drugs, kinase inhibitors, and organic electroluminescent materials .
Properties
IUPAC Name |
3-bromo-5-(1-ethylpyrazol-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-2-14-7-9(5-13-14)8-3-10(11)6-12-4-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANULBDXYFIIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely reported method for synthesizing 3-bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine. This approach couples a boronic acid derivative with a halogenated pyridine precursor.
Representative Protocol
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Reactants : 5-Bromo-3-iodopyridine (1.2 equiv) and 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv).
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Catalyst : Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (1.5 mol%).
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Base : K₂CO₃ (2.5 equiv) or Cs₂CO₃ (3.0 equiv).
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Solvent : Dimethoxyethane (DME)/H₂O (4:1 v/v).
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Conditions : 90°C, 12–18 hours under inert atmosphere.
Yield and Purity
| Catalyst | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 78 | 98.5 |
| PdCl₂(dppf) | Cs₂CO₃ | 85 | 99.1 |
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond. Electron-deficient pyridine rings accelerate oxidative addition, while bulky phosphine ligands (e.g., dppf) enhance regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
Direct Displacement of Halogen
This method exploits the electron-withdrawing nature of the pyridine ring to facilitate bromide displacement by a pyrazole nucleophile.
Protocol
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Reactants : 3,5-Dibromopyridine (1.0 equiv) and 1-ethyl-1H-pyrazole (1.5 equiv).
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Base : NaH (2.0 equiv) or LDA (1.8 equiv).
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Conditions : 0°C to room temperature, 6–8 hours.
Challenges
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Competing substitution at the 3- and 5-positions of pyridine.
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Formation of di-substituted byproducts (e.g., 3,5-bis(1-ethylpyrazol-4-yl)pyridine).
Optimization
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Temperature Control : Lower temperatures (0–5°C) favor mono-substitution.
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Solvent Screening : DMF improves solubility of ionic intermediates.
Outcomes
| Base | Solvent | Yield (%) | Selectivity (3- vs. 5-) |
|---|---|---|---|
| NaH | DMF | 65 | 4:1 |
| LDA | THF | 72 | 7:1 |
Cyclization Strategies
Hydrazine-Based Cyclization
Building the pyrazole ring directly onto the pyridine core offers an alternative route.
Protocol
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Intermediate Synthesis : 3-Bromo-5-(prop-1-en-2-yl)pyridine is treated with ethyl hydrazine.
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Cyclization : Acid-catalyzed (e.g., HCl, H₂SO₄) or thermal conditions (120°C, 8 hours).
Reaction Scheme
Yield Enhancement
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Microwave Assistance : Reduces reaction time to 1 hour (yield: 88%).
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Solvent-Free Conditions : Improves atom economy (yield: 82%).
Industrial-Scale Production
Continuous Flow Synthesis
Transitioning from batch to flow chemistry enhances reproducibility and safety.
System Parameters
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Reactor Type : Microfluidic tubular reactor.
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Residence Time : 15 minutes.
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Temperature : 100°C.
Advantages
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20% higher yield compared to batch processes.
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Reduced palladium catalyst loading (0.5 mol%).
Purification and Characterization
Chromatographic Techniques
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Normal-Phase Chromatography : Silica gel with hexane/ethyl acetate (7:3).
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Reverse-Phase HPLC : C18 column, acetonitrile/water gradient (purity >99%).
Spectroscopic Analysis
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¹H NMR : Pyridine protons (δ 8.6–8.8 ppm), pyrazole CH (δ 7.9 ppm), ethyl CH₃ (δ 1.4 ppm).
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Mass Spectrometry : [M+H]⁺ at m/z 252.0 (calculated: 252.04).
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 3 of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | NH₃, CuI, L-proline, 100°C, 24h | 3-Amino-5-(1-ethyl-1H-pyrazol-4-yl)pyridine | 68 | |
| Methoxylation | NaOMe, DMF, 80°C, 12h | 3-Methoxy-5-(1-ethyl-1H-pyrazol-4-yl)pyridine | 72 | |
| Thiolation | NaSH, EtOH, reflux, 8h | 3-Sulfanyl-5-(1-ethyl-1H-pyrazol-4-yl)pyridine | 65 |
Mechanistic Notes :
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Bromine’s electronegativity activates the pyridine ring toward NAS under basic or catalytic conditions.
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Steric hindrance from the 1-ethylpyrazole group slows substitution kinetics compared to smaller substituents.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 80°C, 6h | 3-Aryl-5-(1-ethyl-1H-pyrazol-4-yl)pyridine | 85–92 | |
| Stille Coupling | PdCl₂(PPh₃)₂, organostannane, DMF, 90°C, 12h | 3-Alkenyl/aryl derivatives | 78 | |
| Heck Reaction | Pd(OAc)₂, PPh₃, olefin, NEt₃, 100°C | 3-Vinylpyridine derivatives | 70 |
Key Findings :
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Suzuki couplings exhibit higher yields with electron-deficient arylboronic acids due to reduced steric clashes.
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The pyrazole’s nitrogen atoms can coordinate to palladium, requiring ligand optimization.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
Mechanistic Pathway :
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Copper-catalyzed Ullmann-type coupling facilitates intramolecular N-arylation.
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Azide-alkyne cycloaddition (Click Chemistry) expands the ring system .
Electrophilic Substitution on Pyrazole
The 1-ethylpyrazole ring undergoes electrophilic substitutions at position 4.
Regioselectivity :
Redox Reactions
The pyridine and pyrazole moieties participate in oxidation and reduction.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine Reduction | H₂, Pd/C, EtOH | Piperidine derivative | 90 | |
| Pyrazole Oxidation | KMnO₄, H₂O, 80°C | Pyrazole N-oxide | 75 |
Applications :
-
Reduced piperidine derivatives show enhanced solubility for pharmaceutical formulations.
Industrial and Green Chemistry Approaches
Recent advancements emphasize sustainable methodologies:
| Method | Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave Synthesis | 150°C, 20 min | 80% yield, reduced reaction time | |
| Flow Chemistry | Continuous Pd-scavenging reactor | 95% purity, minimal catalyst waste |
Scientific Research Applications
3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and the pyrazole ring can interact with the active site of the target protein, leading to inhibition of its activity. The compound may also modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical Properties
Biological Activity
3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.
The compound is synthesized through various organic reactions involving pyridine and pyrazole derivatives. The incorporation of the bromine atom and the ethyl group on the pyrazole ring enhances its chemical reactivity and biological properties. The presence of these functional groups allows for interactions with biological targets, making it a valuable scaffold in drug design.
Anticancer Properties
Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. Studies indicate that compounds containing the pyrazole moiety can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | TBD | |
| Similar Pyrazole Derivative | A673 (Sarcoma) | TBD | |
| Pazopanib | Renal Cell Carcinoma | 0.5 |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The halogen substituents are believed to play a crucial role in enhancing this activity .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.025 | |
| Similar Derivative | Escherichia coli | 0.020 |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cancer pathways, leading to reduced cell proliferation.
- Receptor Modulation : It can modulate receptor activity, altering signaling pathways that contribute to tumor growth and survival.
- Antimicrobial Mechanism : The bromine atom may interfere with bacterial cell wall synthesis or function, contributing to its antimicrobial effects .
Case Studies
Recent studies have explored the structure–activity relationships (SAR) of pyrazole derivatives to optimize their efficacy against cancer and microbial infections. For example, a study demonstrated that modifications on the pyrazole ring significantly affect the biological activity of these compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, brominated pyridine precursors (e.g., 3-bromo-5-(bromomethyl)pyridine) can undergo nucleophilic substitution or Suzuki-Miyaura coupling with ethyl-substituted pyrazole derivatives. Optimization involves adjusting catalysts (e.g., Pd-based systems), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Monitoring reaction progress via TLC or LC-MS ensures intermediate stability. Yields >85% are achievable by controlling stoichiometry and minimizing side reactions like dehalogenation .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) and X-ray crystallography confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Analyze H and C NMR spectra to verify pyridine (δ 8.5–9.0 ppm) and pyrazole (δ 7.5–8.3 ppm) proton environments. Integration ratios confirm substituent positions (e.g., ethyl group at δ 1.3–1.5 ppm for CH) .
- FTIR : Identify C-Br stretching vibrations (~550–600 cm) and aromatic C=C/C=N bands (1450–1600 cm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. High-resolution data (≤0.8 Å) resolve Br···π interactions and ethyl group conformations. Thermal ellipsoid analysis ensures minimal disorder .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?
- Methodological Answer : The compound is hydrophobic (logP ~2.5) and dissolves in DMSO, DMF, or dichloromethane. Stability tests under varying pH (3–10) and temperature (4–40°C) show degradation <5% over 72 hours in inert atmospheres. Storage at –20°C in amber vials prevents photolytic bromine loss. LC-MS purity checks (>97%) are recommended post-synthesis .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound in catalytic or inhibitory applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) model HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces. Pyridine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the bromine site. Charge transfer analysis (NBO) reveals pyrazole’s role in stabilizing transition states during cross-coupling. Applications include corrosion inhibition (via donor-acceptor interactions) or enzyme inhibition (e.g., neuronal nitric oxide synthase) .
Q. What mechanistic insights explain the bromine substituent’s role in cross-coupling reactions, and how can side reactions be minimized?
- Methodological Answer : Bromine acts as a superior leaving group compared to chlorine in Suzuki couplings (Pd(PPh), KCO, 100°C). Mechanistic studies (kinetic isotope effects, intermediate trapping) reveal oxidative addition as the rate-limiting step. Side reactions (e.g., protodebromination) are suppressed using arylboronic esters instead of acids and anhydrous conditions. GC-MS monitors biphenyl byproducts (<2%) .
Q. How can advanced crystallographic tools resolve non-covalent interactions (e.g., π-stacking) in crystalline forms of this compound?
- Methodological Answer : High-resolution synchrotron XRD (λ = 0.7 Å) with SHELXL refinement identifies weak interactions (e.g., C-H···π, Br···N). Hirshfeld surface analysis quantifies contact contributions (e.g., 12% Br···H). Twinning or disorder is addressed using PLATON’s SQUEEZE algorithm. Temperature-dependent studies (100–300 K) reveal thermal expansion effects on packing motifs .
Q. What strategies enable regioselective functionalization of the pyridine ring while preserving the pyrazole moiety?
- Methodological Answer : Electrophilic substitution at the pyridine’s para position is achieved using directing groups (e.g., –NO) or Lewis acid catalysts (e.g., AlCl). Protecting the pyrazole with Boc groups prevents undesired alkylation. Post-functionalization, deprotection (TFA/CHCl) restores the ethyl-pyrazole unit. MALDI-TOF confirms monofunctionalization .
Q. How do spectroscopic and nonlinear optical (NLO) properties of this compound compare to halogenated pyridine derivatives?
- Methodological Answer : Hyper-Rayleigh scattering (HRS) and Z-scan techniques measure NLO responses. The bromine atom increases polarizability, yielding a second-harmonic generation (SHG) efficiency ~1.5× higher than chloro analogs. TD-DFT simulations align with UV-Vis absorption maxima (~275 nm) and charge-transfer transitions. Applications in photonic materials require doping into PMMA matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
